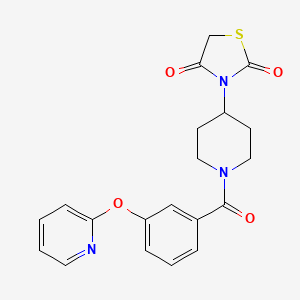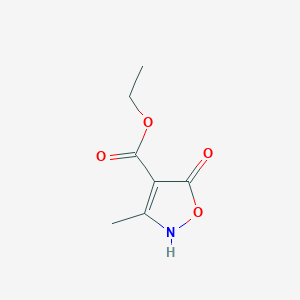
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, commonly known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Biological Activity and Pharmacological Studies
Compounds related to 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione have been extensively studied for their biological and pharmacological properties. For example, substituted pyridines and purines containing 2,4-thiazolidinedione have shown significant biological activities, such as effects on triglyceride accumulation in 3T3-L1 cells and hypoglycemic and hypolipidemic activities in diabetic mice models (Bok Young Kim et al., 2004). These compounds, through various synthesis methods, have been evaluated for their potential as pharmacological agents, particularly for conditions like diabetes and obesity.
Antimicrobial Activity
Some derivatives of thiazolidine-2,4-dione exhibit notable antimicrobial properties. For instance, certain synthesized compounds have been found to possess good activity against gram-positive bacteria, although effectiveness against gram-negative bacteria was not observed. This research underscores the potential of these compounds in developing new antimicrobial agents (O. Prakash et al., 2011). The structure-activity relationship of these compounds provides valuable insights into designing more effective antibacterial and antifungal therapies.
Anticancer and Antioxidant Properties
Investigations into the anticancer activity of N-substituted indole derivatives related to thiazolidine-2,4-dione have demonstrated promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology (N. Kumar & Sanjay K. Sharma, 2022). Additionally, some newly synthesized pyrazolopyridine derivatives have shown significant antioxidant properties, suggesting their usefulness in combating oxidative stress-related diseases (M. Gouda, 2012).
Synthesis and Chemical Studies
The synthesis of various heterocyclic compounds, including thiazolidine-2,4-diones, has been extensively explored. These synthetic approaches have led to the creation of compounds with diverse biological activities, providing a rich foundation for future drug discovery and development efforts. The studies cover a wide range of methodologies, from catalyst-free synthesis in water to complex reactions involving different organic amines, highlighting the versatility and potential of these chemical frameworks in medicinal chemistry (Abbas Rahmati & Z. Khalesi, 2012).
properties
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-18-13-28-20(26)23(18)15-7-10-22(11-8-15)19(25)14-4-3-5-16(12-14)27-17-6-1-2-9-21-17/h1-6,9,12,15H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBNZZBWKDGNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2981368.png)
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2981369.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)





![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)

![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)